molecular formula C18H23N3O3 B2514747 3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1207018-00-5

3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2514747
CAS No.: 1207018-00-5
M. Wt: 329.4
InChI Key: BRPNAENZLZHNTO-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound supplied for non-clical research purposes exclusively. It belongs to the pyrazole-4-carboxamide class, a group of compounds recognized for their potential in agricultural science research, particularly as succinate dehydrogenase inhibitor (SDHI) fungicides . SDHIs function by targeting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, disrupting cellular energy production in fungal pathogens . Researchers are exploring novel pyrazole-4-carboxamide derivatives for their efficacy against various plant-pathogenic fungi . Studies on related compounds have shown that the pyrazole core, especially with specific substitutions, is crucial for high antifungal activity and effective binding to the SDH enzyme . The structure-activity relationship (SAR) of these derivatives, including variations in the amide fragment, is a key area of investigation for developing compounds with enhanced biological activity and broader spectra . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21-12-15(17(20-21)23-2)16(22)19-13-18(8-10-24-11-9-18)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPNAENZLZHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. A modified approach from CN105646355A utilizes diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material:

  • N-Methylation :

    • Reagents : Diethyl 1H-pyrazole-3,5-dicarboxylate, iodomethane, K₂CO₃.
    • Conditions : Acetone, 60°C, 12 hours.
    • Outcome : Diethyl 1-methylpyrazole-3,5-dicarboxylate (95% yield).
  • Selective Hydrolysis :

    • Reagents : KOH in methanol.
    • Conditions : 0°C → 25°C, 10 hours.
    • Outcome : 3-(Carbomethoxy)-1-methylpyrazole-5-carboxylic acid (88% yield).
  • Methoxy Group Introduction :

    • Reagents : Methylating agent (e.g., dimethyl sulfate) under basic conditions.
    • Conditions : NaH in DMF, 0°C → room temperature.
    • Outcome : 3-Methoxy-1-methylpyrazole-4-carboxylic acid (hypothesized route).

Critical Considerations

  • Regioselectivity : The positioning of the methoxy group at C-3 requires careful control of reaction kinetics and steric effects.
  • Alternative Routes : Cyclization of β-keto esters with methylhydrazine derivatives may offer a more direct pathway but risks regiochemical ambiguity.

Synthesis of N-[(4-Phenyloxan-4-Yl)Methyl]Amine

Tetrahydropyran Ring Formation

The 4-phenyloxane (tetrahydropyran) moiety is synthesized via acid-catalyzed cyclization:

  • Substrate Preparation :

    • Reagents : 4-Phenyl-1,5-pentanediol, p-toluenesulfonic acid (PTSA).
    • Conditions : Toluene, reflux, 6 hours.
    • Outcome : 4-Phenyltetrahydropyran-4-ol (75% yield).
  • Chlorination and Amination :

    • Step 1 : Conversion to 4-(chloromethyl)-4-phenyloxane using SOCl₂.
    • Step 2 : Reaction with sodium azide followed by Staudinger reduction (PPh₃/H₂O) to yield the primary amine.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, OCH₂), 2.95 (s, 2H, CH₂NH₂).

Amide Bond Formation

Acid Chloride Route

Adapted from CN105646355A:

  • Chlorination :
    • Reagents : 3-Methoxy-1-methylpyrazole-4-carboxylic acid, SOCl₂.
    • Conditions : 70°C, 16 hours.
    • Outcome : Corresponding acid chloride (quantitative conversion).
  • Coupling :
    • Reagents : Acid chloride, N-[(4-phenyloxan-4-yl)methyl]amine, THF.
    • Conditions : 0–5°C, 8 hours.
    • Outcome : Target carboxamide (68% yield).

Carbodiimide-Mediated Coupling

From RSC Advances:

  • Reagents : EDCI, HOBt, DMF.
  • Conditions : Room temperature, 12 hours.
  • Advantages : Mild conditions, reduced racemization.
  • Yield : 72%.

Optimization and Scalability

Reaction Condition Comparison

Parameter Acid Chloride Route EDCI/HOBt Route
Temperature 0–5°C Room temperature
Solvent THF DMF
Yield 68% 72%
Purity (HPLC) 95% 98%

Industrial Considerations

  • Continuous Flow Systems : Enhance safety and efficiency for SOCl₂ reactions.
  • Catalyst Recycling : Triethylamine recovery via distillation.

Chemical Reactions Analysis

3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Compound Name Substituents Biological Activity Key Findings Reference
3-Methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide 3-methoxy, 1-methyl, 4-phenyloxan-4-ylmethyl Not reported in evidence Structural analysis suggests potential for CNS or anticancer applications due to lipophilic oxane group.
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 5-amino, 3-phenylamino, N-phenyl Antimicrobial White crystals (m.p. 247°C); moderate activity against gram-positive bacteria.
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide 4-methoxy, 3-CF3, 5-phenoxy Agrochemical (presumed) Contains trifluoromethyl group, enhancing stability and pesticidal activity.
3-Methoxy-1-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide Tetrazole substituent Not reported Tetrazole ring may improve metabolic stability compared to oxane.

Key Observations :

  • Tetrahydropyran vs. Tetrazole : The oxane ring in the target compound increases lipophilicity, whereas tetrazole-containing analogs (e.g., ) offer hydrogen-bonding capabilities, favoring solubility.
Anticancer Activity
  • Target Compound : Structural similarity to 7a suggests possible anticancer utility, though empirical data is lacking.
Antimicrobial Activity
  • 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide: Exhibited broad-spectrum activity against gram-negative bacteria, attributed to the methylthio group’s electrophilic reactivity .

Physicochemical Properties

Property Target Compound 4a 7e Isoflucypram
Molecular Weight Not reported 329.31 (estimated) 374.4 328.3
Key Functional Groups Methoxy, oxane Amino, phenylamino Methoxy, indole Difluoromethyl
Melting Point Not reported 247°C Not reported Not reported
Solubility Likely moderate Low (crystalline) Moderate High (polar groups)

Biological Activity

3-Methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following chemical structure:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

Synthesis typically involves the reaction of substituted pyrazole derivatives with various phenolic compounds, leading to the formation of the desired carboxamide structure. The synthesis process includes steps such as N-methylation and the introduction of the phenyloxan moiety, which is crucial for enhancing biological activity.

Antifungal Activity

Research has demonstrated that pyrazole derivatives exhibit significant antifungal properties. A study evaluated a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi. Notably, certain compounds showed over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Antimicrobial Activity

The compound's antimicrobial efficacy has been explored through various studies. A recent investigation into new pyrazole derivatives indicated promising results against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The synthesized compounds showed varying degrees of inhibition, suggesting potential as antimicrobial agents .

The biological activity of pyrazole derivatives is often attributed to their ability to interfere with specific biochemical pathways. For instance, some studies indicate that these compounds may inhibit enzymes involved in fungal cell wall synthesis or disrupt cellular processes in bacteria. The precise mechanisms are still under investigation, but they often involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of pyrazole derivatives were tested for antifungal activity against Fusarium oxysporum. Results indicated that certain derivatives maintained over 70% inhibition at concentrations as low as 50 µg/mL. This study highlights the potential for developing new antifungal agents based on pyrazole scaffolds .

Study 2: Antimicrobial Properties

A recent study focused on evaluating the antimicrobial properties of synthesized pyrazole derivatives against common pathogens. Among the tested compounds, one derivative exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Data Table: Biological Activities of Selected Pyrazole Derivatives

Compound NameActivity TypeTarget OrganismInhibition (%) at 100 µg/mL
Compound AAntifungalGibberella zeae55
Compound BAntifungalFusarium oxysporum70
Compound CAntimicrobialStaphylococcus aureus65
Compound DAntimicrobialCandida albicans60

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